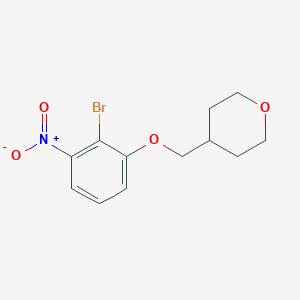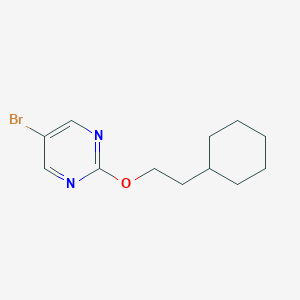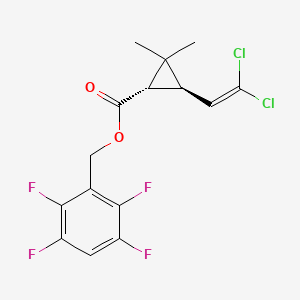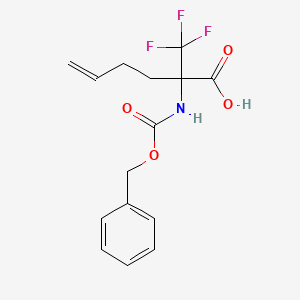
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound that features a benzoic acid moiety attached to a 3,3-difluoropyrrolidine-1-sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid typically involves the reaction of 3,3-difluoropyrrolidine-1-sulfonyl chloride with a benzoic acid derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学研究应用
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
3,3-Difluoropyrrolidine-1-sulfonyl chloride: A precursor in the synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid.
Benzoic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a difluoropyrrolidine and a sulfonyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
属性
分子式 |
C11H11F2NO4S |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
4-(3,3-difluoropyrrolidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO4S/c12-11(13)5-6-14(7-11)19(17,18)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16) |
InChI 键 |
SKCIJXFLLCSPRH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


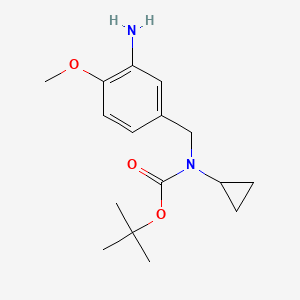
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
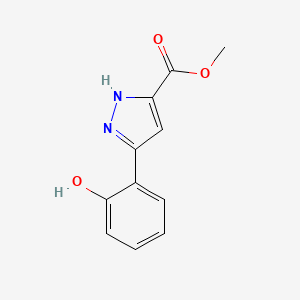
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
